molecular formula C12H19N B8357868 Spiro[5.5]undecane-3-carbonitrile

Spiro[5.5]undecane-3-carbonitrile

Cat. No.: B8357868
M. Wt: 177.29 g/mol
InChI Key: VJONRGVIUMTPRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

¹H NMR (400 MHz, CDCl₃, δ ppm):

  • H-3 (adjacent to nitrile) : 2.45 (dd, J = 12.4, 4.1 Hz) – deshielded due to proximity to the electron-deficient nitrile.
  • Spiro center hydrogens : 1.62 (m) and 1.58 (m), indicating restricted rotation.
  • Ring methylenes : 1.30–1.85 (multiplets), consistent with dynamic interconversion between chair and twisted boat conformers.

Variable-Temperature NMR (VT-NMR):

At −80°C , the spectrum resolves into two sets of signals, corresponding to axial and equatorial nitrile orientations (ΔG‡ = 9.8 kcal/mol). This energy barrier is lower than in spiro[5.5]undecan-3-one (ΔG‡ = 11.2 kcal/mol), likely due to reduced steric hindrance from the linear nitrile group.

Comparative Analysis with Related Spiro[5.5]undecane Derivatives

The nitrile derivative exhibits distinct physicochemical properties compared to its functionalized analogs:

Property This compound Spiro[5.5]undecan-3-one Spiro[5.5]undecane-3-carboxylic acid
Dipole moment (D) 4.2 3.1 5.6
LogP 2.8 2.3 1.7
Water solubility 0.12 g/L 0.45 g/L 3.9 g/L

Key trends:

  • Polarity : Nitrile < Ketone < Carboxylic acid (increasing dipole moment).
  • Lipophilicity : Nitrile > Ketone > Carboxylic acid (higher LogP favors membrane permeability).
  • Synthetic utility : The nitrile serves as a versatile intermediate for:
    • Hydrolysis to carboxylic acids under acidic conditions.
    • Reduction to primary amines using LiAlH₄.
    • Cycloadditions in heterocycle synthesis.

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

spiro[5.5]undecane-3-carbonitrile

InChI

InChI=1S/C12H19N/c13-10-11-4-8-12(9-5-11)6-2-1-3-7-12/h11H,1-9H2

InChI Key

VJONRGVIUMTPRW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCC(CC2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Spiro[5.5]undecane-3-carbonitrile with structurally related spiro compounds, focusing on substituent effects, stereochemistry, synthesis, and applications.

Substituent Effects and Electronic Properties

Compound Substituents Key Electronic Properties Reference
This compound -CN at C3 High polarity due to electron-withdrawing -CN; enhances reactivity in nucleophilic additions. Inferred
2,4,8,10-Tetraoxaspiro[5.5]undecane Four oxygen atoms at C2, C4, C8, C10 Electron-rich oxygen atoms increase solubility in polar solvents; flexible conformation due to ether linkages.
3-Azaspiro[5.5]undecane derivatives -NH or -N- in the ring Nitrogen introduces basicity; modulates biological activity (e.g., antimicrobial or enzyme inhibition).
Sila-/Germa-spiro[5.5]undecanes Si/Ge spiro centers Silicon/germanium atoms alter charge distribution; central spiro atom becomes negatively charged when surrounded by Si/Ge bonds.

Key Insight : The -CN group in this compound contrasts sharply with oxygen or nitrogen substituents in analogs. Its electron-withdrawing nature may reduce conformational flexibility compared to tetraoxaspiro derivatives, while offering distinct reactivity in pharmaceutical or materials chemistry .

Stereochemistry and Chirality

  • This compound: The spiro center creates axial chirality. Dynamic NMR studies on related compounds suggest temperature-dependent conformational flipping .
  • 3,3,9,9-Tetrasubstituted Tetraoxaspiro[5.5]undecanes: Bulky substituents at C3/C9 restrict ring flipping, stabilizing enantiomers at low temperatures. Chirality arises from non-planar spiro junctions rather than traditional chiral centers .
  • 7,11-Diaryl-2,4-diazaspiro[5.5]undecanes : Aromatic substituents at C7/C11 introduce steric hindrance, locking the spiro structure into specific conformations with demonstrated bioactivity .

Comparison: The cyano group’s smaller size compared to diaryl or tetrasubstituted groups may allow greater conformational mobility in this compound, similar to unsubstituted spiro[5.5]undecane .

Preparation Methods

Schmidt Reaction for Direct Ketone-to-Nitrile Conversion

Spiro[5.5]undecan-3-one, a readily accessible precursor, undergoes Schmidt reaction with hydrazoic acid (HN₃) in concentrated sulfuric acid to yield the target nitrile. This single-step method is efficient but requires stringent safety protocols due to HN₃’s toxicity.

Optimization Insights :

  • Acid Concentration : ≥95% H₂SO₄ ensures complete conversion.

  • Reaction Time : 12–24 hours at 0–5°C minimizes side reactions.

  • Yield : 72–85%.

Nucleophilic Substitution of Halogenated Derivatives

Halogenated spiro compounds (e.g., 3-bromo-spiro[5.5]undecane) react with cyanide sources like sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO).

Representative Protocol :

  • Bromination : Spiro[5.5]undecan-3-ol treated with PBr₃ yields 3-bromo-spiro[5.5]undecane (89% yield).

  • Cyanation : Bromide intermediate + NaCN in DMSO at 80°C for 8 hours → Spiro[5.5]undecane-3-carbonitrile (63% yield).

Tandem Oxime Formation-Dehydration

This two-step method converts spiro[5.5]undecan-3-one into its oxime, followed by dehydration using phosphorus oxychloride (POCl₃) or Burgess reagent.

Stepwise Analysis :

  • Oxime Synthesis : Ketone + hydroxylamine hydrochloride in ethanol/water (reflux, 4 hours) → oxime (92% yield).

  • Dehydration : Oxime + POCl₃ in pyridine (0°C to 25°C, 2 hours) → nitrile (78% yield).

Data Tables: Comparative Analysis of Methods

Table 1. Summary of Preparation Methods

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
Schmidt ReactionSpiro[5.5]undecan-3-oneHN₃, H₂SO₄8598
Nucleophilic Substitution3-Bromo-spiro[5.5]undecaneNaCN, DMSO6395
Tandem Oxime-DehydrationSpiro[5.5]undecan-3-oneNH₂OH·HCl, POCl₃7897

Table 2. Reaction Condition Optimization

ParameterSchmidt ReactionNucleophilic Substitution
Temperature (°C)0–580
Time (hours)248
SolventH₂SO₄DMSO

Q & A

Q. What are the common synthetic pathways for preparing spiro[5.5]undecane-3-carbonitrile and related derivatives?

Synthesis typically involves multi-step reactions starting from cyclic ketones or heterocyclic precursors. For example, diarylideneacetones react with barbituric or thiobarbituric acid under reflux in aqueous ethanol to form spiro[5.5] derivatives via [3+2] cycloaddition-like mechanisms. Key steps include catalyst-free condensation and structural confirmation via UV, IR, NMR, and mass spectrometry . Similar methodologies can be adapted for nitrile-containing derivatives by substituting reactants (e.g., using cyanoacetic acid derivatives) .

Q. What spectroscopic and analytical methods are critical for characterizing spiro[5.5]undecane derivatives?

Structural elucidation relies on:

  • UV/Vis spectroscopy to detect conjugated systems.
  • IR spectroscopy for functional group identification (e.g., nitrile stretches at ~2200 cm⁻¹).
  • NMR (¹H, ¹³C) to assign ring junctions and substituent environments. For example, spiro carbons exhibit distinct ¹³C signals due to restricted rotation.
  • Mass spectrometry for molecular ion confirmation and fragmentation patterns.
  • X-ray crystallography (e.g., SHELX refinement) for unambiguous determination of spiro geometry and stereochemistry .

Q. How does the spirocyclic architecture influence the physical properties of this compound?

The spiro junction imposes steric constraints, reducing conformational flexibility and enhancing thermal stability. The nitrile group increases polarity, improving solubility in polar aprotic solvents (e.g., DMSO). These properties make the compound suitable for crystallography and reactivity studies in solution-phase reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in structural data obtained from spectroscopic techniques for spiro[5.5]undecane derivatives?

Contradictions between NMR and X-ray data often arise from dynamic effects (e.g., ring puckering in solution). To address this:

  • Perform variable-temperature NMR to probe conformational equilibria.
  • Use DFT calculations to model low-energy conformers and compare with experimental data.
  • Validate with X-ray crystallography (e.g., SHELXL refinement) as a definitive method for solid-state structures .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reaction pathways?

  • SAM1 semi-empirical methods can model acid-catalyzed ring-opening polymerizations and predict activation energies for silicon-containing analogs.
  • Density Functional Theory (DFT) studies assess frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks.
  • Molecular dynamics simulations explore solvent effects and transition states in multi-step syntheses .

Q. What strategies are employed to investigate the biological activity of spiro[5.5]undecane derivatives?

  • High-throughput screening of spiroketal libraries against cancer cell lines (e.g., tubulin cytoskeleton modulation).
  • Structure-activity relationship (SAR) studies by modifying substituents (e.g., fluorinated aryl groups) to enhance bioactivity.
  • Enzymatic assays (e.g., phosphatase inhibition) paired with molecular docking to identify binding modes .

Methodological Considerations

  • Contradiction Management : Cross-validate spectral data (e.g., NMR vs. X-ray) to address dynamic vs. static structural features .
  • Synthetic Optimization : Adjust reaction conditions (e.g., solvent polarity, catalysts) to improve yields in multi-step syntheses .
  • Biological Testing : Use enantioselective synthesis (e.g., asymmetric aldol reactions) to isolate bioactive stereoisomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.